N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide

描述

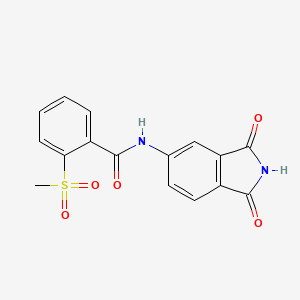

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide is a synthetic compound featuring a 1,3-dioxoisoindoline (phthalimide) core substituted at the 5-position with a benzamide group bearing a methanesulfonyl moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems compared to other derivatives.

属性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIQGVVVFZRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide typically involves the reaction of 1,3-dioxoisoindoline with 2-methylsulfonylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

化学反应分析

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new amide or thioether derivatives.

科学研究应用

Chemical Properties and Structure

This compound is characterized by the molecular formula C16H15N2O5S and a molecular weight of approximately 345.37 g/mol. Its structure features an isoindole core with dioxo and methanesulfonyl substituents, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Chemistry

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including:

- Oxidation : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

- Reduction : Reduction reactions can modify its structure using agents such as sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions with amines or thiols.

These reactions enable the synthesis of more complex molecules and derivatives that may possess enhanced properties or activities.

2. Biology

In biochemical research, this compound is employed in assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes involved in inflammatory processes positions it as a potential candidate for therapeutic applications. For example, it has demonstrated inhibitory effects on tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.

3. Medicine

The compound is under investigation for its therapeutic properties, particularly for:

- Anti-inflammatory Activity : It may modulate pathways involved in inflammation, providing insights into treatments for inflammatory diseases.

- Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 15 | Induces apoptosis |

| MCF7 | 20 | Cell cycle arrest |

| HeLa | 18 | Inhibits proliferation |

These findings suggest that this compound has significant potential as a therapeutic agent in oncology.

作用机制

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Methanesulfonyl Group: The target compound’s methanesulfonyl group is distinct from the hydroxyalkoxy (13b-f) or benzyloxy (8c, 8d) substituents in analogs. Sulfonyl groups enhance electrophilicity and may improve binding to enzymes or receptors via polar interactions .

Structural Modifications and Solubility :

- Hydroxyalkoxy chains (e.g., 13e, 9d) improve aqueous solubility compared to benzyloxy or methanesulfonyl groups, as seen in MMP inhibitors . The target compound’s methanesulfonyl group may reduce solubility but increase stability against metabolic oxidation.

Therapeutic Applications :

- MMP Inhibitors (13b-f): These derivatives demonstrate selective inhibition of MMP-7 and MMP-13, enzymes implicated in cancer and arthritis .

- PROTACs ( Compound): The incorporation of a dioxopiperidinyl group and azaspiro linker enables targeted protein degradation, a mechanism leveraged in cancer therapy .

生物活性

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methanesulfonylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, as well as comparative analyses with related compounds.

Chemical Structure and Properties

The compound belongs to the isoindole family and features a unique structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 345.37 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways and cancer progression. It may modulate the activity of tyrosine kinases, which are critical in cell signaling and proliferation .

- Cellular Pathways : By binding to specific receptors or enzymes, the compound influences several biochemical pathways, leading to altered cellular responses such as apoptosis in cancer cells and reduced inflammation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

These results indicate that this compound has significant potential as an anticancer agent.

In Vivo Studies

In vivo evaluations have been conducted using xenograft models to assess the therapeutic efficacy of the compound. Mice injected with A549-Luc lung cancer cells were treated with varying doses of the compound over a period of 60 days. Key findings included:

- Tumor Size Reduction : Significant decreases in tumor volume were observed compared to control groups.

- Survival Rates : Enhanced survival rates were noted among treated groups, suggesting effective tumor management .

Comparative Analysis with Related Compounds

Comparative studies highlight the unique properties of this compound against structurally similar compounds:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| N-(1,3-dioxoisoindol-5-yl)acetamide | 130.00 | Moderate anticancer activity |

| N-(1,3-dioxoisoindol-5-yl)-2-methylpropanamide | 145.00 | Lower cytotoxicity compared to target |

| N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | 110.00 | Comparable activity |

The presence of the methanesulfonyl group enhances the reactivity and potentially increases the biological activity of this compound compared to its analogs .

常见问题

Q. Advanced

- Molecular docking (AutoDock/Vina) : Predict binding affinities to biological targets like enzymes or receptors. Validate with experimental IC₅₀ values from radioligand displacement assays .

- DFT calculations : Assess electronic properties (e.g., charge distribution on the isoindole-dione ring) to explain nucleophilic/electrophilic reactivity .

- MD simulations : Study conformational stability in solution or bound states over nanosecond timescales.

How does the compound’s electronic structure influence its reactivity in acylation or sulfonylation reactions?

Advanced

The electron-deficient isoindole-dione core enhances susceptibility to nucleophilic attack, particularly at the amide carbonyl. Methanesulfonyl groups act as electron-withdrawing substituents, further polarizing the molecule. Experimental validation:

- Kinetic studies : Compare reaction rates under varying pH or solvent dielectric constants.

- Electrostatic potential maps : Generated via Gaussian software to visualize reactive hotspots .

What strategies are effective in addressing polymorphism during formulation for biological testing?

Advanced

Polymorph screening involves:

- Solvent crystallization trials : Test solvents like ethanol, acetonitrile, or DMSO to isolate stable forms.

- PXRD and DSC : Characterize thermal stability and crystallinity.

- Bioavailability assays : Compare dissolution rates of polymorphs in simulated physiological media .

How can researchers quantify the compound’s bioactivity in enzyme inhibition assays?

Q. Basic

- Fluorogenic assays : Use substrates that release fluorescent products upon enzymatic cleavage.

- Radioligand competition : Measure IC₅₀ values via displacement of a labeled ligand (e.g., [³H]-CPPHA for mGluRs) .

- SPR or ITC : Directly quantify binding kinetics and thermodynamics .

What experimental controls are critical when investigating the compound’s mechanism of action?

Q. Advanced

- Negative controls : Use structurally similar but inactive analogs (e.g., methylated isoindole derivatives) to rule out nonspecific effects.

- Allosteric site blockers : Co-administer ligands like 5MPEP to confirm target engagement .

- Knockout models : Use CRISPR-edited cell lines lacking the putative target receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。